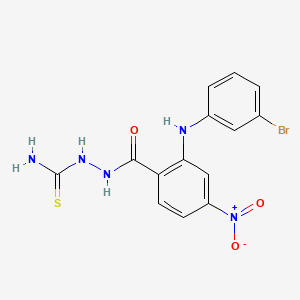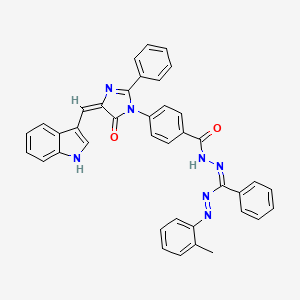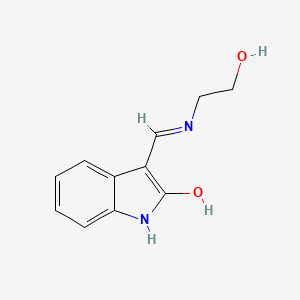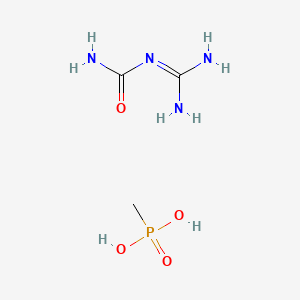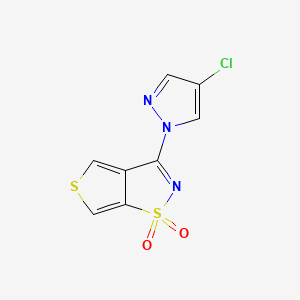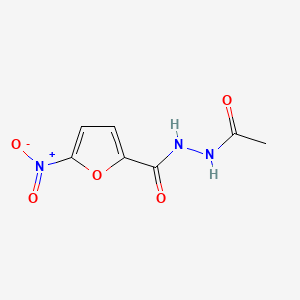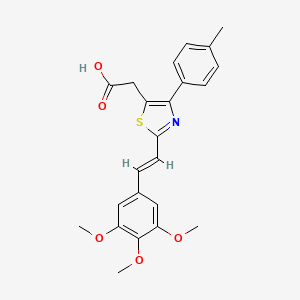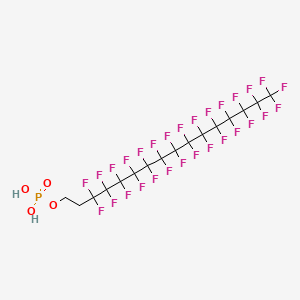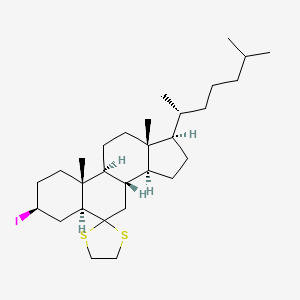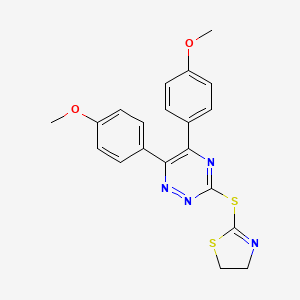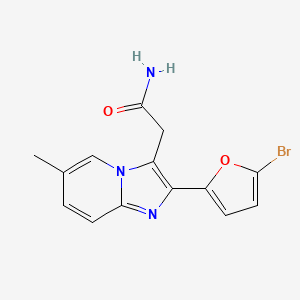
(E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine is a synthetic xanthine derivative Xanthine derivatives are known for their stimulant effects, particularly in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Reaction Conditions: The key step involves the introduction of the trifluoromethoxystyryl group. This can be achieved through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxystyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: There is potential for the compound to be developed into therapeutic agents, particularly for conditions involving the central nervous system.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific target. The pathways involved could include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(3-trifluoromethoxystyryl)xanthine is unique due to the presence of the trifluoromethoxystyryl group, which may confer distinct chemical and biological properties compared to other xanthine derivatives.
Properties
CAS No. |
155271-73-1 |
|---|---|
Molecular Formula |
C19H19F3N4O3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,3-diethyl-7-methyl-8-[(E)-2-[3-(trifluoromethoxy)phenyl]ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19F3N4O3/c1-4-25-16-15(17(27)26(5-2)18(25)28)24(3)14(23-16)10-9-12-7-6-8-13(11-12)29-19(20,21)22/h6-11H,4-5H2,1-3H3/b10-9+ |
InChI Key |
ZBNCAKGMWICTEQ-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC(F)(F)F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


